N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with a thienopyrimidine core, making it a subject of study for its potential biological and chemical activities.
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics.
Mode of Action
This compound interacts with its targets by inhibiting the formation of bacterial biofilms
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial biofilm formation . By inhibiting these pathways, it prevents the bacteria from forming a protective matrix, making them more susceptible to antibacterial agents. The downstream effects include a reduction in bacterial resistance and an increase in the effectiveness of antibacterial treatments.
Result of Action
The result of the compound’s action is a significant inhibition of bacterial biofilm growth. In particular, it has been found to be a potent antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth . It was also the second most active compound against E. coli, with the same percentage of inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a thienopyrimidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antibacterial or anticancer agent
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide
Uniqueness
Compared to these similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique thienopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in various scientific disciplines .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-2-4-13(5-3-1)18-11-15-19(21-12-22-20(15)26-18)23-14-6-7-16-17(10-14)25-9-8-24-16/h1-7,10-12H,8-9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUIZUGKJGVSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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